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Compound of Interest

Compound Name: N-propyl-3-(trifluoromethyl)aniline

Cat. No.: B1321753

An in-depth technical guide for researchers, scientists, and drug development professionals on
N-propyl-3-(trifluoromethyl)aniline (CAS Number: 887590-37-6).

Introduction

N-propyl-3-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a crucial
building block in organic synthesis. The presence of the trifluoromethyl group (-CF3) at the
meta-position of the aniline ring significantly influences the molecule’'s electronic properties,
lipophilicity, and metabolic stability. These characteristics make it a valuable intermediate in the
development of novel pharmaceuticals and agrochemicals.[1] The trifluoromethyl group is a
common motif in many bioactive molecules due to its ability to enhance binding affinity to
biological targets and improve pharmacokinetic profiles. This guide provides a comprehensive
overview of the chemical properties, synthesis, and potential applications of N-propyl-3-
(trifluoromethyl)aniline, with a focus on experimental details and data.

Physicochemical Properties

A summary of the key physicochemical properties of N-propyl-3-(trifluoromethyl)aniline is
presented in the table below. These properties are essential for understanding its behavior in
chemical reactions and biological systems.
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Property Value Reference
CAS Number 887590-37-6 [11[2]
Molecular Formula CioH12F3N [2][3]
Molecular Weight 203.2 g/mol [11[2]

LogP 3.60030 [2]

XLogP3 4.2 (2]
Hydrogen Bond Donor Count 1 [2]
Hydrogen Bond Acceptor

C);untg p N 12
Rotatable Bond Count 3 [2]

Exact Mass 203.09218387 [2]
Complexity 167 [2]
Polar Surface Area (PSA) 12.03 A2 [2]

Synthesis

The primary and most straightforward method for the synthesis of N-propyl-3-

(trifluoromethyl)aniline is the direct N-alkylation of 3-(trifluoromethyl)aniline.[1] This reaction

involves the nucleophilic substitution of a propy! halide by the amine.

Experimental Protocol: N-Alkylation of 3-
(trifluoromethyl)aniline

Objective: To synthesize N-propyl-3-(trifluoromethyl)aniline via direct alkylation.

Materials:

o 3-(trifluoromethyl)aniline

e Propyl bromide (or propyl iodide)
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Potassium carbonate (K2COs) or Sodium hydride (NaH)
Dimethylformamide (DMF) or other polar aprotic solvent
Potassium iodide (KI) (optional, as a catalyst)[1]

Diethyl ether or other extraction solvent

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

To a solution of 3-(trifluoromethyl)aniline in a polar aprotic solvent such as DMF, add a base
like potassium carbonate or sodium hydride. The base deprotonates the amine, increasing
its nucleophilicity.[1]

Add propyl bromide or propyl iodide to the reaction mixture. The use of a catalytic amount of
potassium iodide can enhance the reaction rate when using propyl bromide.[1]

Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the
progress of the reaction by thin-layer chromatography (TLC). Careful temperature control is
crucial to prevent over-alkylation to N,N-dipropyl-3-(trifluoromethyl)aniline.[1]

Upon completion, cool the reaction mixture to room temperature and quench with water.
Extract the aqueous layer with diethyl ether.

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and
then with brine.
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» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel, using a gradient of hexane
and ethyl acetate as the eluent, to afford pure N-propyl-3-(trifluoromethyl)aniline.

Logical Workflow for Synthesis:

N-propyl-3-(tifluoromethyaniline

Base (K2COs or NaH, Reagtion Workup
i oD -Gl -G -
Propyl Halide

3-(Trifluoromethyhaniline

Click to download full resolution via product page

Synthesis workflow for N-propyl-3-(trifluoromethyl)aniline.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the structure of N-
propyl-3-(trifluoromethyl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-
propyl group and the aromatic protons.[1]

[e]

A triplet corresponding to the terminal methyl (CHs) protons.

o

A multiplet (sextet) for the central methylene (CHz) protons.

[¢]

A triplet for the methylene (CHz) protons attached to the nitrogen.

[¢]

A complex multiplet pattern for the aromatic protons.

e 13C NMR: The carbon NMR spectrum will provide information on the number and chemical
environment of the carbon atoms. While specific data for N-propyl-3-
(trifluoromethyl)aniline is not readily available in the literature, the expected chemical shifts
can be predicted based on related structures.

e 19F NMR: The fluorine NMR spectrum is expected to show a single sharp signal for the
trifluoromethyl group, typically in the range of -55 to -60 ppm (relative to CFCI3).[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight
and fragmentation pattern.

e Molecular lon Peak (M*): m/z = 203.2[1]

o Key Fragmentation Patterns:
o Loss of an ethyl radical from the propyl chain.
o Loss of the propyl group.

o Loss of the trifluoromethyl group.[1]

Biological Activity and Potential Applications

While specific biological studies on N-propyl-3-(trifluoromethyl)aniline are limited in publicly
available literature, the trifluoromethylaniline scaffold is a key component in many biologically
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active compounds. The trifluoromethyl group often enhances metabolic stability and receptor
binding affinity.

Derivatives of trifluoromethylanilines have been investigated for a range of therapeutic
applications, including:

e Anticancer Agents: Some trifluoromethoxy- and trifluoromethyl- substituted aniline
derivatives have shown cytotoxic effects against cancer cell lines.[4]

» Antimicrobial Agents: The trifluoromethylphenyl moiety is present in some compounds with
antibacterial activity.

o Agrochemicals: The structural features of N-propyl-3-(trifluoromethyl)aniline make it a
valuable intermediate in the synthesis of pesticides and herbicides.[1]

The N-propyl group can increase the lipophilicity of the molecule, which may improve its ability
to cross cell membranes. Further research is needed to fully elucidate the specific biological
activities and potential therapeutic applications of N-propyl-3-(trifluoromethyl)aniline.

Signaling Pathway Hypothesis: Given the prevalence of trifluoromethylaniline derivatives in
drug discovery, it is plausible that N-propyl-3-(trifluoromethyl)aniline or its derivatives could
interact with various signaling pathways. The specific pathway would depend on the overall
structure of the final molecule. A hypothetical interaction is depicted below.
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Hypothetical signaling pathway modulation.
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Safety Information

While a specific safety data sheet (SDS) for N-propyl-3-(trifluoromethyl)aniline is not widely
available, information for the related compound, 3-(trifluoromethyl)aniline, indicates that it is
toxic by ingestion and inhalation and can cause skin and eye irritation.[5][6] It is recommended
to handle N-propyl-3-(trifluoromethyl)aniline with appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume
hood.

Conclusion

N-propyl-3-(trifluoromethyl)aniline is a valuable synthetic intermediate with significant
potential in the fields of medicinal chemistry and agrochemical development. Its synthesis is
straightforward, and its physicochemical properties are influenced by the key trifluoromethyl
and N-propyl substituents. Although direct biological data on this specific compound is scarce,
the broader class of trifluoromethylanilines demonstrates a wide range of biological activities.
Further investigation into the pharmacology and toxicology of N-propyl-3-
(trifluoromethyl)aniline and its derivatives is warranted to explore its full potential in drug
discovery and other applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-propyl-3-(trifluoromethyl)aniline CAS number 887590-
37-6]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321753#n-propyl-3-trifluoromethyl-aniline-cas-
number-887590-37-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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